molecular formula C14H13N3O2 B2993529 N-(1H-benzimidazol-2-ylmethyl)-N-methyl-2-furamide CAS No. 919976-04-8

N-(1H-benzimidazol-2-ylmethyl)-N-methyl-2-furamide

Cat. No.: B2993529
CAS No.: 919976-04-8
M. Wt: 255.277
InChI Key: KBOSWCQLBKCDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzimidazol-2-ylmethyl)-N-methyl-2-furamide is a benzimidazole derivative featuring a furanamide moiety. Its molecular formula is C₁₃H₁₁N₃O₂, with an average molecular mass of 241.25 g/mol and a monoisotopic mass of 241.085127 g/mol . The compound’s structure includes a benzimidazole core (a bicyclic aromatic system with two nitrogen atoms) linked via a methylene group to an N-methyl-substituted 2-furamide group.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-17(14(18)12-7-4-8-19-12)9-13-15-10-5-2-3-6-11(10)16-13/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOSWCQLBKCDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-N-methyl-2-furamide typically involves the reaction of benzimidazole derivatives with furan derivatives under specific conditions. One common method is the condensation of 2-chloromethylbenzimidazole with N-methyl-2-furamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-N-methyl-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on both the benzimidazole and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Furanones, hydroxyfurans.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated benzimidazoles, substituted furans.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-N-methyl-2-furamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the biological activity of benzimidazole derivatives.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-N-methyl-2-furamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA and proteins, disrupting their function. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. The furan ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Structural Comparisons

Benzimidazole derivatives are widely explored for their pharmacological properties. The following table compares N-(1H-benzimidazol-2-ylmethyl)-N-methyl-2-furamide with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences vs. Target Compound Reference
This compound C₁₃H₁₁N₃O₂ 241.25 N-methyl, benzimidazole, furamide Reference compound
N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-furamide C₁₄H₁₃N₃O₂ 255.27 Ethyl linker, no N-methyl Longer alkyl chain; lacks N-methyl group
N-(1-{1-[4-(2-Methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide C₂₅H₂₆N₃O₃ 424.49 Phenoxybutyl chain, ethyl linker Bulky phenoxybutyl group; increased lipophilicity
N-[(1-{2-[Ethyl(phenyl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)methyl]-N-methyl-2-furamide C₂₄H₂₅N₅O₃ 443.49 Ethyl(phenyl)amino, oxoethyl Additional amino-oxoethyl moiety; enhanced hydrogen bonding
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide C₂₀H₁₆N₃O₂ 330.36 Phenyl group, stereospecific center Chiral center; phenyl enhances aromatic stacking

Key Observations :

  • Alkyl Chain Modifications : Compounds like N-(2-(1H-benzimidazol-2-yl)ethyl)-2-furamide () exhibit longer linkers, which may improve solubility but reduce membrane permeability compared to the target compound’s methylene bridge .
  • Bulkier Substituents: Derivatives with phenoxybutyl () or phenyl groups () show increased molecular weight and lipophilicity, which could enhance bioavailability but reduce metabolic stability .
Key Research Insights
  • Synthetic Flexibility: Benzimidazole cores allow diverse functionalization, as seen in (hydrazide condensations) and (phenoxybutyl additions) .
  • Biological Relevance : The benzimidazole-furamide scaffold is associated with antimicrobial, antithrombotic, and anticancer activities, though specific data for the target compound requires further study .
  • Thermodynamic Stability : X-ray crystallography (e.g., ) confirms the structural stability of benzimidazole derivatives, which is critical for drug design .
Challenges and Limitations
  • Limited Direct Data: Most evidence discusses structural analogs rather than the target compound itself, necessitating extrapolation from SAR trends.
  • Contradictions : While bulky groups enhance lipophilicity (), they may also reduce solubility, complicating formulation .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-N-methyl-2-furamide is a synthetic compound belonging to the class of benzimidazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O, with a molecular weight of approximately 236.26 g/mol. The compound features a benzimidazole ring, which is known for its pharmacological significance, particularly in anticancer and antimicrobial applications. The presence of a furan moiety enhances its solubility and bioactivity compared to other benzimidazole derivatives lacking such modifications .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleoside Transporters : The compound has been shown to inhibit the Equilibrative Nucleoside Transporter (ENT), which plays a crucial role in the uptake of nucleosides in cells. This action is particularly significant in treating infections caused by Plasmodium falciparum, the malaria-causing parasite .
  • Anticancer Activity : Similar compounds have demonstrated the ability to modulate signaling pathways involved in tumor growth and metastasis. Benzimidazole derivatives often target microtubules and topoisomerases, disrupting cell division and promoting apoptosis in cancer cells .
  • Antimicrobial Properties : Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. The specific interactions with bacterial cell walls and DNA synthesis pathways contribute to their efficacy against various pathogens .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Compound Biological Activity Mechanism
This compoundAntimalarial, AnticancerInhibition of nucleoside transporters, microtubule disruption
N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}benzamideAntimicrobialDisruption of bacterial cell wall synthesis
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-furamidePotential anticancerModulation of signaling pathways

Case Study 1: Antimalarial Efficacy

In a study examining the efficacy of various benzimidazole derivatives against Plasmodium falciparum, this compound was identified as a potent inhibitor of ENT, leading to reduced parasitemia in infected models. This suggests its potential as a therapeutic agent in malaria treatment .

Case Study 2: Anticancer Activity

Research investigating the anticancer properties of benzimidazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and ovarian cancer. The mechanism was linked to apoptosis induction via microtubule destabilization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1H-benzimidazol-2-ylmethyl)-N-methyl-2-furamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 2-aminobenzimidazole derivatives are often prepared by reacting 1H-benzimidazole-2-carbaldehyde with methylamine under reflux in ethanol, followed by purification via recrystallization (e.g., methanol) . Characterization relies on IR spectroscopy (NH: ~3200 cm⁻¹, C=N: ~1600 cm⁻¹), ¹H/¹³C NMR (e.g., benzimidazole protons at δ 7.2–7.8 ppm, methyl groups at δ 2.5–3.0 ppm), and mass spectrometry (e.g., molecular ion peaks matching theoretical values) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • IR : Identifies functional groups (e.g., NH, C=N, furan ring vibrations at ~1500 cm⁻¹) .
  • NMR : Assigns proton environments (e.g., methyl groups on benzimidazole at δ 3.1–3.3 ppm) and carbon types (aromatic carbons at δ 110–140 ppm) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer : Common issues include incomplete substitution (e.g., unreacted benzimidazole) or oxidation of the furan ring. Mitigation strategies:

  • Use anhydrous conditions to prevent hydrolysis of intermediates .
  • Optimize reaction time (4–6 hours under reflux) and stoichiometry (1:1.2 molar ratio of benzimidazole to methylating agent) .
  • Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP functional with 6-31G* basis set) predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, revealing nucleophilic regions (furan oxygen) and electrophilic sites (benzimidazole NH) . These insights guide derivatization for enhanced bioactivity or solubility .

Q. How can discrepancies in NMR chemical shifts between theoretical and experimental data be resolved?

  • Methodological Answer :

  • Solvent Effects : Simulate shifts using polarizable continuum models (e.g., PCM for DMSO) to match experimental conditions .
  • Conformational Analysis : Compare Boltzmann-weighted DFT-calculated shifts (e.g., using Gaussian 09) with experimental data .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies are employed to study the compound's interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses (e.g., furan ring π-π stacking with aromatic residues) .
  • In Vitro Assays : Anti-inflammatory activity is tested via COX-2 inhibition (IC₅₀ values) or TNF-α suppression in macrophage models .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., sulfonyl groups) to correlate electronic effects with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.